Ajugasteron B

概要

説明

Ajugasteron B is a phytoecdysteroid, a type of naturally occurring steroid found in plants. It is primarily isolated from the genus Ajuga, which belongs to the Lamiaceae family. These plants are distributed across temperate regions of Asia, Europe, Australia, North America, and Africa. This compound is known for its various biological activities, including its role in plant defense mechanisms against herbivores and its potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ajugasteron B involves several steps, starting from simpler steroidal precursors. The process typically includes hydroxylation, oxidation, and cyclization reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound is often achieved through the extraction from Ajuga plants. The extraction process involves solvent extraction, followed by purification steps such as chromatography. Advances in biotechnological methods, including plant tissue culture and genetic engineering, are also being explored to enhance the yield and sustainability of this compound production .

化学反応の分析

Types of Reactions: Ajugasteron B undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions include various hydroxylated, ketonized, or substituted derivatives of this compound, which may exhibit different biological activities .

科学的研究の応用

Chemical Properties and Isolation

Ajugasteron B is classified as an ecdysteroid, a type of steroid hormone that plays a crucial role in the growth and development of arthropods. It has been isolated alongside other ecdysteroids such as 20-hydroxyecdysone and ajugasterone C from Ajuga reptans . The structural elucidation of this compound has been performed using advanced techniques like NMR and mass spectrometry, confirming its unique chemical composition.

Biological Activities

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study by Shinbo et al. demonstrated its effectiveness against various cancer cell lines, including breast (MCF-7) and lung (Lu-1) cancer cells. The compound showed cytotoxic effects, leading to apoptosis in treated cells .

2. Adaptogenic Effects

this compound is also noted for its adaptogenic properties, which help organisms adapt to stressors. In vivo studies using rotifers as models revealed that while crude extracts containing this compound were nontoxic, its pure form exhibited varying degrees of toxicity depending on concentration . This suggests a complex interaction between the compound and biological systems.

3. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several pathogens. Studies have shown that extracts containing this compound inhibit the growth of bacteria and fungi, making it a candidate for developing natural antimicrobial agents .

Table 1: Biological Activities of this compound

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Effect Observed | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 15 | Significant reduction in cell viability | |

| Lu-1 (Lung) | 20 | Induction of apoptosis observed | |

| HepG2 (Liver) | 25 | Moderate cytotoxic effect |

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested on MCF-7 breast cancer cells. The results indicated that concentrations above 10 µM led to a significant decrease in cell viability, with morphological changes consistent with apoptosis observed through microscopy.

Case Study 2: Adaptogenic Effects on Rotifers

A study involving bdelloid rotifers assessed the impact of this compound on lifespan and reproductive viability. The findings suggested that while the compound can enhance stress resistance at lower concentrations, higher doses may lead to increased mortality rates, highlighting the need for careful dosage management in potential therapeutic applications .

作用機序

Ajugasteron B exerts its effects primarily through interaction with ecdysone receptors, which are involved in the regulation of gene expression related to growth and development in insects. By binding to these receptors, this compound can disrupt normal physiological processes, leading to its antifeedant and insecticidal properties. Additionally, its anti-inflammatory and anticancer effects are believed to be mediated through modulation of signaling pathways and inhibition of key enzymes .

類似化合物との比較

Ajugasteron B is unique among phytoecdysteroids due to its specific structural features and biological activities. Similar compounds include:

Ecdysterone: Another phytoecdysteroid with similar insecticidal properties but different structural characteristics.

Turkesterone: Known for its potential performance-enhancing benefits and therapeutic applications.

Ajugacetalsterone C: A compound with a rare 6,8-dioxabicyclo[3.2.1]oct-2-ene structure, highlighting the diversity within the Ajuga genus

This compound stands out due to its specific interactions with ecdysone receptors and its broad range of biological activities, making it a valuable compound for both scientific research and practical applications.

生物活性

Ajugasteron B is a phytochemical compound belonging to the ecdysteroid class, primarily derived from plants in the genus Ajuga. This compound has garnered attention for its diverse biological activities, which include effects on insect growth, potential medicinal properties, and its role in various ecological interactions. This article delves into the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Classification

This compound is structurally related to other ecdysteroids, which are steroid hormones found in arthropods and some plants. These compounds are known for their role in molting and development in insects. The unique structural features of this compound contribute to its biological efficacy.

Biological Activities

1. Insecticidal Properties:

this compound exhibits significant insecticidal activity. Research has shown that it can affect the growth and reproduction of insects by interacting with ecdysteroid receptors. For instance, studies indicate that this compound, along with other ecdysteroids like 20-hydroxyecdysone (20E), can lead to increased mortality rates in aphids when applied systemically .

2. Antimicrobial Activity:

The compound also demonstrates antimicrobial properties. Ecdysteroids from the Ajuga species have been reported to possess antibacterial and antifungal activities, which may be attributed to their ability to disrupt cellular processes in pathogens .

3. Adaptogenic Effects:

this compound is considered an adaptogen, potentially enhancing resistance to stressors in various organisms. It has been shown to modulate physiological responses, thereby promoting survival under adverse conditions .

Case Studies and Experimental Evidence

Several studies have explored the biological activity of this compound:

- Insect Bioassays: A comparative study found that this compound exhibited higher biological activity compared to 20E in insect bioassays, suggesting its potential as a natural insect growth regulator .

- Phytochemical Analysis: Research involving the extraction of ecdysteroids from Ajuga reptans revealed that this compound was isolated alongside other active compounds, indicating its presence in significant quantities within the plant .

- Adaptogenic Studies: An experiment assessing the effects of various adaptogenic extracts on rotifers highlighted that this compound contributed to increased viability indices under stress conditions .

Data Table: Summary of Biological Activities

特性

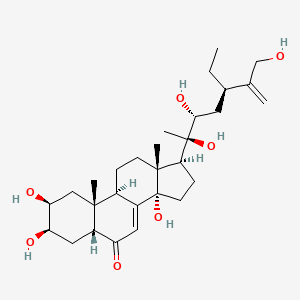

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-5-ethyl-2,3-dihydroxy-6-(hydroxymethyl)hept-6-en-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O7/c1-6-17(16(2)15-30)11-25(34)28(5,35)24-8-10-29(36)19-12-21(31)20-13-22(32)23(33)14-26(20,3)18(19)7-9-27(24,29)4/h12,17-18,20,22-25,30,32-36H,2,6-11,13-15H2,1,3-5H3/t17-,18+,20+,22-,23+,24+,25-,26-,27-,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODENAQIZHMFEAO-BQBPTSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21490-21-1 | |

| Record name | Ajugasteron B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021490211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。